molecular formula C19H16ClNO2S B11346760 N-(3-chlorophenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

N-(3-chlorophenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11346760
M. Wt: 357.9 g/mol
InChI Key: ADZOZMZCMVHDMH-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenyl, phenoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenoxy Acetamide Backbone: This involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride, which is then reacted with 3-chloroaniline to form N-(3-chlorophenyl)-2-phenoxyacetamide.

    Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where the thiophene-2-methylamine reacts with the intermediate N-(3-chlorophenyl)-2-phenoxyacetamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Materials Science: The compound’s thiophene group makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-PHENOXYACETAMIDE: Lacks the thiophene group, making it less versatile in materials science applications.

    N-(3-CHLOROPHENYL)-2-THIOPHEN-2-YLACETAMIDE: Lacks the phenoxy group, which may reduce its efficacy in medicinal applications.

Uniqueness

N-(3-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both phenoxy and thiophene groups, which confer a combination of properties useful in both medicinal and materials science applications.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H16ClNO2S/c20-15-6-4-7-16(12-15)21(13-18-10-5-11-24-18)19(22)14-23-17-8-2-1-3-9-17/h1-12H,13-14H2

InChI Key

ADZOZMZCMVHDMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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